2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique combination of functional groups, including a thiazole ring, an azetidine ring, and a benzodiazole core, which may contribute to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting from appropriate thioamide and α-haloketone precursors, the thiazole ring can be synthesized through a cyclization reaction.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate amine with a suitable electrophile, followed by cyclization.
Benzodiazole Core Construction: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Final Coupling: The final step involves coupling the thiazole, azetidine, and benzodiazole fragments under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the isopropyl group.
Reduction: Reduction reactions may target the azetidine ring or the benzodiazole core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents may be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole and azetidine rings may enhance binding affinity or selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(propan-2-yl)-1H-benzodiazole: Lacks the thiazole and azetidine rings.
1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: Lacks the isopropyl group.
2-(propan-2-yl)-1-(1,3-thiazole-4-carbonyl)-1H-1,3-benzodiazole: Lacks the azetidine ring.
Uniqueness
The presence of both the thiazole and azetidine rings, along with the isopropyl group, makes 2-(propan-2-yl)-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole unique. These functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11(2)16-19-13-5-3-4-6-15(13)21(16)12-7-20(8-12)17(22)14-9-23-10-18-14/h3-6,9-12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYBWAVBHUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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